4-Hydroxypropranolol HCl
Overview
Description
4-Hydroxypropranolol Hydrochloride is a metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist. It is known for its significant pharmacological activity, particularly in the cardiovascular system. This compound is often used in scientific research to study the metabolism and pharmacokinetics of Propranolol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypropranolol Hydrochloride can be synthesized through the hydroxylation of Propranolol. This process typically involves the use of hepatic microsomal enzymes, which catalyze the hydroxylation at the 4-position of the naphthalene ring of Propranolol .
Industrial Production Methods: In an industrial setting, the synthesis of 4-Hydroxypropranolol Hydrochloride involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the compound. The process includes the separation of Propranolol and its metabolites, followed by the isolation of 4-Hydroxypropranolol .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypropranolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of 4-Hydroxypropranolol to its corresponding quinone.
Reduction: The compound can be reduced back to Propranolol under specific conditions.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Regeneration of Propranolol.
Substitution: Formation of substituted derivatives of 4-Hydroxypropranolol.
Scientific Research Applications
4-Hydroxypropranolol Hydrochloride has numerous applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of Propranolol and its metabolites.
Biology: Studied for its role in the metabolism of Propranolol and its effects on biological systems.
Mechanism of Action
4-Hydroxypropranolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, similar to Propranolol. This leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF), and induction of apoptosis in endothelial cells . The compound also downregulates the expression of beta-adrenergic receptors, reducing the overall adrenergic response .
Comparison with Similar Compounds
Propranolol Hydrochloride: The parent compound, known for its beta-blocking activity.
N-desisopropylpropranolol: Another metabolite of Propranolol with similar pharmacological properties.
Uniqueness: 4-Hydroxypropranolol Hydrochloride is unique due to its specific hydroxylation at the 4-position, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other Propranolol metabolites .
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJENUXWIFONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10476-53-6 (Parent) | |
Record name | 4-Hydroxypropranolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40388470, DTXSID70931074 | |
Record name | 4-Hydroxypropranolol HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14133-90-5, 69233-16-5 | |
Record name | 4-Hydroxypropranolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14133-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxypropranolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxypropranolol HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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